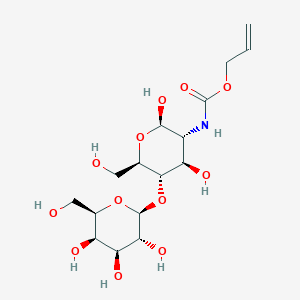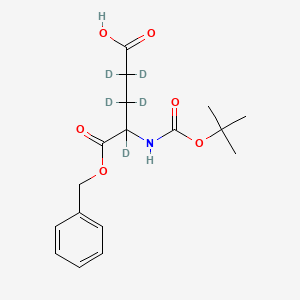
D-Aminogalacturonic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .
Análisis De Reacciones Químicas
Types of Reactions
D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases and glycosyltransferases.
Medicine: Research on this compound contributes to the development of novel therapeutic agents, especially in the field of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
D-Galacturonic Acid: A precursor of D-Aminogalacturonic Acid Hydrochloride, it is a key component of pectin and has similar biochemical properties.
D-Glucuronic Acid: Another uronic acid, it differs in the configuration of the hydroxyl groups and has distinct biological roles.
N-Acetyl-D-galactosamine: Similar in structure but with an acetyl group, it is involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C6H12ClNO6 |
|---|---|
Peso molecular |
229.61 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1 |
Clave InChI |
ADRQPIGNSYNVLW-OVRDBETASA-N |
SMILES isomérico |
[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl |
SMILES canónico |
C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


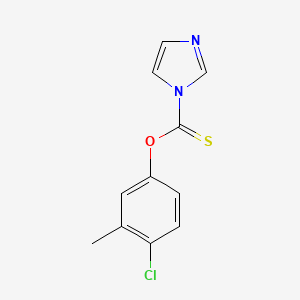
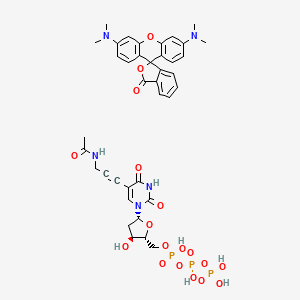
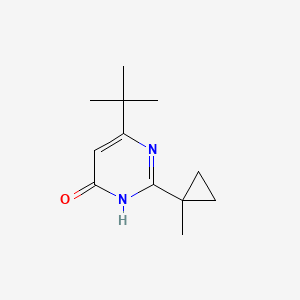
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

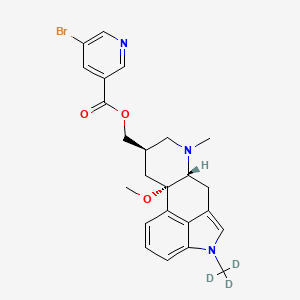
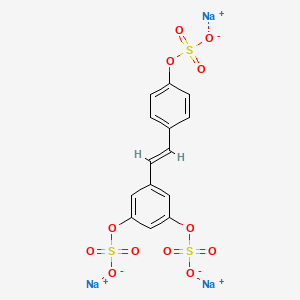
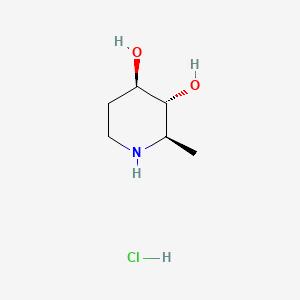
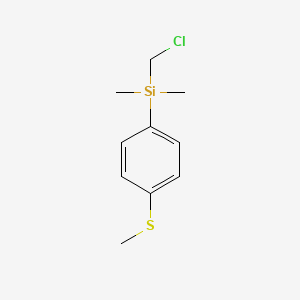
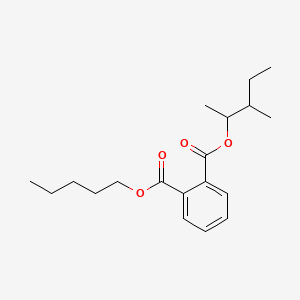
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
